molecular formula C7H8F2N2O2 B6178045 methyl 1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate CAS No. 2567503-56-2

methyl 1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate

Cat. No. B6178045
CAS RN: 2567503-56-2
M. Wt: 190.1
InChI Key:
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Description

Methyl 1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate, commonly known as MDC, is a novel compound that has been gaining attention in recent years due to its potential applications in scientific research and laboratory experiments. MDC is a synthetic molecule that is structurally related to the naturally occurring neurotransmitter serotonin, and has been shown to have a number of biochemical and physiological effects.

Mechanism of Action

MDC acts as an agonist of the serotonin receptor, which means that it binds to the receptor and triggers a response. Specifically, MDC binds to the serotonin receptor and activates the G protein-coupled receptor signaling pathway, which leads to the release of intracellular calcium and other second messengers. This ultimately leads to a variety of physiological effects, including the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects
MDC has been shown to have a number of biochemical and physiological effects. In animal studies, MDC has been shown to increase serotonin levels in the brain, which can lead to an antidepressant-like effect. In addition, MDC has been shown to reduce anxiety and improve cognitive function.

Advantages and Limitations for Lab Experiments

MDC has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. In addition, it has a high affinity for serotonin receptors and is able to activate the G protein-coupled receptor signaling pathway. However, there are also some limitations to using MDC in laboratory experiments. For example, it is not very specific in its actions and can activate other receptors and pathways in addition to the serotonin receptor.

Future Directions

MDC has a number of potential future directions. For example, further research could be conducted to explore the effects of MDC on other physiological processes, such as pain, appetite, and sleep. In addition, further studies could be conducted to explore the effects of MDC on other neurotransmitter systems, such as dopamine and norepinephrine. Finally, further research could be conducted to explore the potential therapeutic applications of MDC, such as its use as an antidepressant or anxiolytic.

Synthesis Methods

MDC is synthesized by a two-step process. The first step involves the reaction of 2-methyl-1H-imidazole-4-carboxylic acid with difluoromethylmagnesium chloride, to produce the intermediate compound 2-methyl-1H-imidazole-4-carboxylate difluoromethylmagnesium chloride. The second step involves the reaction of the intermediate compound with methyl iodide, to produce MDC.

Scientific Research Applications

MDC has been used in a number of scientific research applications, including studies of the structure and function of serotonin receptors, and the role of serotonin in various physiological processes. In addition, MDC has been used to study the effects of serotonin on behavior, mood, and cognition.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate involves the reaction of difluoromethyl-1-methylimidazole-4-carboxylic acid with methanol in the presence of a dehydrating agent.", "Starting Materials": [ "Difluoromethyl-1-methylimidazole-4-carboxylic acid", "Methanol", "Dehydrating agent" ], "Reaction": [ "Add difluoromethyl-1-methylimidazole-4-carboxylic acid to a reaction flask", "Add methanol to the reaction flask", "Add a dehydrating agent to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with cold methanol", "Dry the solid under vacuum to obtain methyl 1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate" ] }

CAS RN

2567503-56-2

Molecular Formula

C7H8F2N2O2

Molecular Weight

190.1

Purity

95

Origin of Product

United States

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